Cas no 1079-71-6 (1,2,3,4,5,6,7,8-octahydroanthracene)

1,2,3,4,5,6,7,8-octahydroanthracene 化学的及び物理的性質
名前と識別子
-
- Anthracene,1,2,3,4,5,6,7,8-octahydro-
- 1,2,3,4,5,6,7,8-OCTAHYDROANTHRACENE
- 1,2,3,4,5,6,7,8-OCTAHYDROANTHRACENE,MP 72-73DEG
- 1,2,3,4,5,6,7,8-Octahydro-anthracen
- 1,2,3,4,5,6,7,8-octahydro-anthracene
- Anthracene,1,2,3,4,5,6,7,8-octahydro
- lin-bistetramethylene-benzene
- s-Octahydroanthracene
- sym-octahydroanthracene
- NSC 77943
- Octahydroanthracene
- E74001
- EINECS 214-094-8
- A96H6FM2ET
- Anthracene, 1,2,3,4,5,6,7,8-octahydro-
- 1079-71-6
- NS00023486
- DTXSID90148324
- InChI=1/C14H18/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h9-10H,1-8H
- BS-53216
- NCIOpen2_000945
- LFAYMJXHGYUQNV-UHFFFAOYSA-N
- NSC77943
- EN300-133176
- EINECS 247-884-6
- Z1198147736
- NSC-77943
- AKOS006274547
- Anthracene, octahydro-
- FT-0693799
- 1,3,4,5,6,7,8-Octahydroanthracene
- CS-0233388
- Anthracene,2,3,4,5,6,7,8-octahydro-
- 26655-71-0
- Anthracene, 1,2,3,4,5,6,7,8-octahydro-(8CI)
- Anthracene, 1,2,3,4,5,6,7,8-octahydro-(8CI)(9CI)
- Anthracene, 1,2,3,4,5,6,7,8octahydro (8CI)
- Anthracene, 1,2,3,4,5,6,7,8octahydro (8CI)(9CI)
- symOctahydroanthracene
- DTXCID0070815
- 1,2,3,4,5,6,7,8Octahydroanthracene
- 1,2,3,4,5,6,7,8-octahydroanthracene
-
- インチ: 1S/C14H18/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h9-10H,1-8H2
- InChIKey: LFAYMJXHGYUQNV-UHFFFAOYSA-N
- ほほえんだ: C1C2C(=CC3=C(C=2)CCCC3)CCC1
計算された属性
- せいみつぶんしりょう: 186.14100
- どういたいしつりょう: 186.141
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0A^2
- 疎水性パラメータ計算基準値(XlogP): 4.7
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 密度みつど: 0.9703
- ゆうかいてん: 78°C
- ふってん: 255.8°C (rough estimate)
- フラッシュポイント: 136.4°C
- 屈折率: 1.5372
- PSA: 0.00000
- LogP: 3.44420
1,2,3,4,5,6,7,8-octahydroanthracene セキュリティ情報
1,2,3,4,5,6,7,8-octahydroanthracene 税関データ
- 税関コード:2902909090
- 税関データ:
中国税関コード:
2902909090概要:
2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
1,2,3,4,5,6,7,8-octahydroanthracene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-133176-0.5g |
1,2,3,4,5,6,7,8-octahydroanthracene |
1079-71-6 | 95% | 0.5g |
$175.0 | 2023-04-20 | |
Enamine | EN300-133176-1.0g |
1,2,3,4,5,6,7,8-octahydroanthracene |
1079-71-6 | 95% | 1g |
$256.0 | 2023-04-20 | |
Enamine | EN300-133176-2.5g |
1,2,3,4,5,6,7,8-octahydroanthracene |
1079-71-6 | 95% | 2.5g |
$503.0 | 2023-04-20 | |
Enamine | EN300-133176-5.0g |
1,2,3,4,5,6,7,8-octahydroanthracene |
1079-71-6 | 95% | 5g |
$743.0 | 2023-04-20 | |
Key Organics Ltd | BS-53216-1G |
1,2,3,4,5,6,7,8-Octahydroanthracene |
1079-71-6 | >95% | 1g |
£305.00 | 2025-02-08 | |
Enamine | EN300-133176-0.1g |
1,2,3,4,5,6,7,8-octahydroanthracene |
1079-71-6 | 95% | 0.1g |
$66.0 | 2023-04-20 | |
eNovation Chemicals LLC | Y1246185-250mg |
1,2,3,4,5,6,7,8-OCTAHYDROANTHRACENE |
1079-71-6 | 95% | 250mg |
$130 | 2024-06-07 | |
Enamine | EN300-133176-500mg |
1,2,3,4,5,6,7,8-octahydroanthracene |
1079-71-6 | 95.0% | 500mg |
$175.0 | 2023-09-30 | |
Enamine | EN300-133176-10000mg |
1,2,3,4,5,6,7,8-octahydroanthracene |
1079-71-6 | 95.0% | 10000mg |
$1101.0 | 2023-09-30 | |
Enamine | EN300-133176-100mg |
1,2,3,4,5,6,7,8-octahydroanthracene |
1079-71-6 | 95.0% | 100mg |
$66.0 | 2023-09-30 |
1,2,3,4,5,6,7,8-octahydroanthracene 関連文献
-
John Frederick Grove J. Chem. Soc. 1953 483
-
Emma Bresó-Femenia,Bruno Chaudret,Sergio Castillón Catal. Sci. Technol. 2015 5 2741
-
Juan C. Babón,Miguel A. Esteruelas,Ana M. López Chem. Soc. Rev. 2022 51 9717
-
4. 658. Carcinogenic nitrogen compounds. Part IX. The use of aminotetralins for the synthesis of dibenzacridines and related compoundsNg. Ph. Buu-Ho?,Pierre Jacquignon J. Chem. Soc. 1951 2964
-
Xiaowa Nie,Michael J. Janik,Xinwen Guo,Chunshan Song Phys. Chem. Chem. Phys. 2012 14 16644
-
Andrzej F. Borowski,Laure Vendier,Sylviane Sabo-Etienne,Ewa Rozycka-Sokolowska,Alicja V. Gaudyn Dalton Trans. 2012 41 14117
-
7. Studies in photochemistry. Part VII. The photocyclisation of some nuclear-substituted stilbenes to substituted phenanthrenesE. V. Blackburn,C. E. Loader,C. J. Timmons J. Chem. Soc. C 1968 1576
-
Renhou Liu,Feng Li,Chengmeng Chen,Quanbin Song,Ning Zhao,Fukui Xiao Catal. Sci. Technol. 2017 7 1217
-
Zen Maeno,Hiroyuki Torii,Shota Yamada,Takato Mitsudome,Tomoo Mizugaki,Koichiro Jitsukawa RSC Adv. 2016 6 89231
-
10. 462. Aromatic hydrocarbons. Part LII. Naphtho(2′ : 3′ : 1 : 2)-pyrene, 1 : 2-4 : 5-8 : 9-tribenzpyrene, and a new synthesis of 1 : 2-3 : 4-dibenzanthraceE. Clar J. Chem. Soc. 1949 2168
1,2,3,4,5,6,7,8-octahydroanthraceneに関する追加情報
Chemical Profile of 1,2,3,4,5,6,7,8-octahydroanthracene (CAS No. 1079-71-6)
1,2,3,4,5,6,7,8-octahydroanthracene, identified by the chemical abstracts service number CAS No. 1079-71-6, is a significant polycyclic aromatic hydrocarbon derivative that has garnered considerable attention in the field of organic chemistry and pharmaceutical research. This compound belongs to the family of naphthalene derivatives and is characterized by a fully saturated eight-membered ring system attached to a three-ring aromatic core. The structural configuration of 1,2,3,4,5,6,7,8-octahydroanthracene makes it a versatile intermediate in synthetic chemistry and a potential candidate for various industrial applications.
The molecular structure of this compound consists of a fused triphenyl group with all double bonds replaced by single bonds, resulting in a stable saturated hydrocarbon. This unique structural feature imparts distinct chemical properties that make it valuable in the synthesis of more complex molecules. The compound is typically produced through catalytic hydrogenation processes involving anthracene or its derivatives under controlled conditions. The reaction pathway often employs transition metal catalysts such as palladium or platinum to ensure high selectivity and yield.
In recent years, 1,2,3,4,5,6,7,8-octahydroanthracene has been explored for its potential applications in pharmaceutical development. Its rigid aromatic core and saturated rings provide a stable scaffold for further functionalization. Researchers have been particularly interested in modifying this compound to develop novel bioactive molecules with therapeutic properties. For instance, derivatives of 1,2,3,4,5,6,7,8-octahydroanthracene have been investigated as precursors for anti-inflammatory agents and kinase inhibitors due to their ability to interact with biological targets effectively.
One of the most compelling aspects of 1,2,3,4,5,6,7,8-octahydroanthracene is its role as a building block in material science. The compound's ability to undergo further chemical modifications allows scientists to design polymers and advanced materials with tailored properties. For example, researchers have utilized derivatives of this molecule to create conductive polymers that exhibit enhanced stability and electrical conductivity. These materials are particularly relevant in the development of flexible electronics and organic semiconductors.
The synthesis and handling of 1,2,3,4,5,6,7,8-octahydroanthracene require careful consideration due to its reactivity and potential interactions with other compounds. Industrial-scale production often involves specialized equipment to maintain purity and prevent unwanted side reactions. Recent advancements in catalytic processes have improved the efficiency of producing this compound while minimizing environmental impact. These innovations align with global efforts to develop greener synthetic methodologies.
Recent studies have also highlighted the importance of 1,2,3,4,5,6,7,8-octahydroanthracene in understanding metabolic pathways and drug metabolism. Researchers have observed that certain derivatives of this compound can influence enzyme activity and metabolic rates in biological systems. This insight has opened new avenues for developing drugs that target specific metabolic pathways for therapeutic benefit.
The commercial significance of CAS No. 1079-71-6 cannot be overstated. As demand for high-performance materials and pharmaceutical intermediates grows, so does the need for reliable sources of this compound。 Manufacturers are continuously refining production techniques to meet industry standards while ensuring cost-effectiveness and scalability. This trend reflects the broader shift toward sustainable chemistry practices that prioritize efficiency and environmental responsibility.
In conclusion,1,2,3,4,5,6,7,8-octahydroanthracene (CAS No. 1079-71-6) remains a cornerstone in both academic research and industrial applications across multiple disciplines。 Its unique structural properties make it indispensable for developing new materials and pharmaceuticals。 As scientific understanding evolves , so too will the ways in which this compound is utilized , driving innovation across chemistry , medicine , and materials science.
1079-71-6 (1,2,3,4,5,6,7,8-octahydroanthracene) 関連製品
- 496-11-7(Indane)
- 119-64-2(1,2,3,4-Tetrahydronaphthalene)
- 1074-17-5(1-Methyl-2-propylbenzene)
- 18881-04-4((S)-cis-Verbenol)
- 1610-39-5(1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene)
- 1805538-46-8(Methyl 4-(difluoromethyl)-2-hydroxy-5-methoxypyridine-3-acetate)
- 1421026-73-4((R)-1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol)
- 1804457-13-3(6-(Aminomethyl)-2,3-dimethoxy-4-(trifluoromethoxy)pyridine)
- 1806046-22-9(2-Hydroxy-3-methoxy-5-(trifluoromethoxy)pyridine-4-sulfonamide)
- 1825512-54-6(N-(Cyanomethyl)-4-methyl-N-prop-2-ynylthiophene-3-carboxamide)




